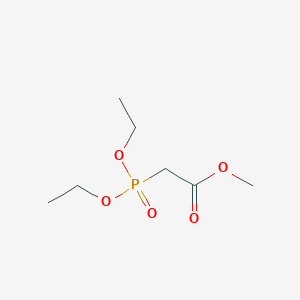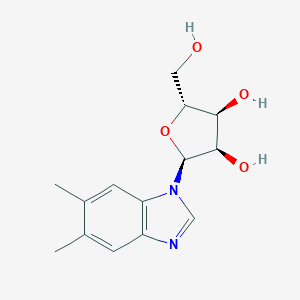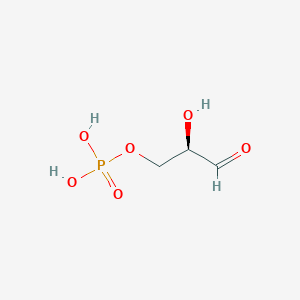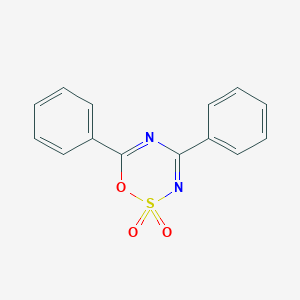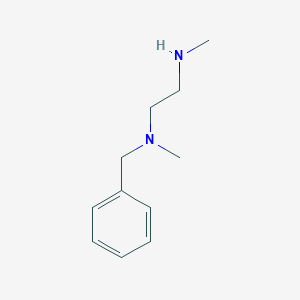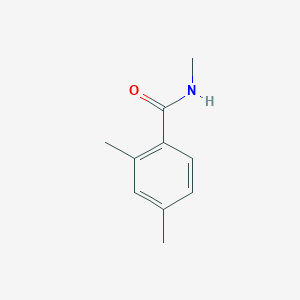
N,2,4-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,4-trimethylbenzamide, also known as TMB or 2,4-dimethyl-3-oxo-N-phenylbutanamide, is a chemical compound that has been widely used in scientific research due to its unique properties. TMB is a white crystalline powder that is soluble in water and organic solvents, making it easy to handle and use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N,2,4-trimethylbenzamide is not fully understood, but it is believed to act as a competitive inhibitor of enzymes that catalyze the hydrolysis of amides. N,2,4-trimethylbenzamide has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
N,2,4-trimethylbenzamide has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. N,2,4-trimethylbenzamide has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,2,4-trimethylbenzamide in lab experiments is its solubility in water and organic solvents, which makes it easy to handle and use in experiments. However, one limitation is that N,2,4-trimethylbenzamide can be expensive to synthesize, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N,2,4-trimethylbenzamide, including the development of new methods for synthesizing N,2,4-trimethylbenzamide and its derivatives, the investigation of its potential as a drug candidate for the treatment of diseases such as Alzheimer's and Parkinson's, and the exploration of its potential as a catalyst in chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of N,2,4-trimethylbenzamide and its effects on biochemical and physiological processes.
Métodos De Síntesis
N,2,4-trimethylbenzamide can be synthesized through a multistep procedure starting from benzene. The first step involves the nitration of benzene to produce nitrobenzene, which is then reduced to aniline. Aniline is then acylated with butyric anhydride to produce N-butylbenzamide. This compound is then methylated using methyl iodide to produce N-butyl-2,4-dimethylbenzamide. Finally, this compound is hydrolyzed to produce N,2,4-trimethylbenzamide.
Aplicaciones Científicas De Investigación
N,2,4-trimethylbenzamide has been used in a variety of scientific research applications, including as a precursor for the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in analytical chemistry. N,2,4-trimethylbenzamide is also used as a model compound in studies of protein-ligand interactions, as it can bind to proteins and mimic the binding of other ligands.
Propiedades
Número CAS |
18039-03-7 |
|---|---|
Nombre del producto |
N,2,4-trimethylbenzamide |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
N,2,4-trimethylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-9(8(2)6-7)10(12)11-3/h4-6H,1-3H3,(H,11,12) |
Clave InChI |
HZLHGEXSJCRLKS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC)C |
Sinónimos |
Benzamide, N,2,4-trimethyl- (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



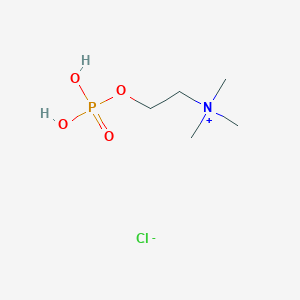
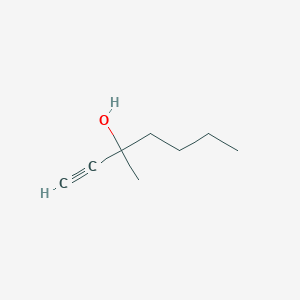
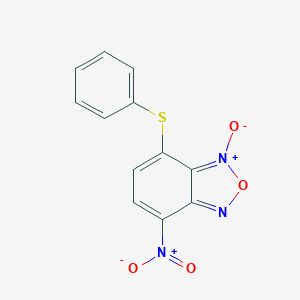

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
